molecular formula C5H7BrN2 B1277734 2-Bromo-1,5-dimethyl-1H-imidazole CAS No. 235426-31-0

2-Bromo-1,5-dimethyl-1H-imidazole

Cat. No. B1277734
M. Wt: 175.03 g/mol
InChI Key: CQONRJOUCSSFLX-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dimethyl-1H-imidazole is a brominated derivative of imidazole, a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of a bromine atom and methyl groups in the structure of 2-bromo-1,5-dimethyl-1H-imidazole suggests potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of brominated imidazole derivatives can be achieved through different methods. For instance, 2-mercapto-1-methyl-imidazoline can be converted into 2-bromo-1-methyl-imidazole using copper(I) bromide in a Sandmeyer type reaction, which involves the extrusion of sulfur and oxidation of copper(I) to copper(II) . Another approach involves the diazotization of histidine to introduce a bromine atom, leading to racemization and the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its derivatives . Additionally, bromination of imidazole complexes with pentaamminecobalt(III) has been reported, providing insights into the synthesis and isolation of related methyl imidazole derivatives .

Molecular Structure Analysis

The molecular structure of brominated imidazole compounds can be elucidated using various techniques such as X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. For example, the crystal structure of a tetranuclear Cu(II) cluster of 2-bromo-1-methyl-imidazole was isolated and characterized . DFT calculations and vibrational properties of related brominated compounds have also been studied to understand their molecular structure and conformation .

Chemical Reactions Analysis

Brominated imidazole derivatives participate in various chemical reactions due to the presence of the reactive bromine atom. The bromination process itself can lead to different substitution patterns depending on the reaction conditions and the nature of the starting materials . The reactivity of these compounds can be further explored through their interactions with other chemical species, such as the formation of weak interionic interactions in 2-bromoimidazolium derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-1,5-dimethyl-1H-imidazole and related compounds can be inferred from their molecular structure and reactivity. For instance, the presence of bromine and methyl groups can influence the compound's boiling point, solubility, and stability. The physicochemical properties can be studied through spectroscopic methods and computational chemistry to gain insights into their electronic structure, such as frontier molecular orbitals and molecular electrostatic potentials . Weak interionic interactions and hydrogen bonding patterns can also affect the physical properties of these compounds, as seen in the crystal structures of 2-bromoimidazolium derivatives .

Scientific Research Applications

Photochromic and Magnetic Behavior

2-Bromo-1,5-dimethyl-1H-imidazole derivatives, like those in bisthienylethene-cobalt(II) complexes, exhibit notable photochromic behavior and magnetic properties. These complexes, under specific light irradiation, can change color and demonstrate distinct magnetic behaviors due to their unique molecular structures. Such properties are influenced by substituent groups like the bromine atom, which significantly impact their crystal structures, magnetic relaxations, and photochromic properties (Cao, Wei, Li, & Gu, 2015).

Reactivity and Spectroscopic Properties

2-Bromo-1,5-dimethyl-1H-imidazole derivatives have been studied for their reactivity and spectroscopic characteristics. Research focusing on newly synthesized imidazole derivatives, including those with a bromine atom, has used experimental and computational approaches to analyze their reactivity. These studies employ techniques like IR, FT-Raman, and NMR spectroscopy, complemented by computational methods, to understand their specific reactive properties (Hossain et al., 2018).

Water Oxidation Catalysis

In the realm of catalysis, 2-Bromo-1,5-dimethyl-1H-imidazole derivatives have been utilized in synthesizing ruthenium complexes that act as water oxidation catalysts (WOCs). These complexes demonstrate varying catalytic activities, influenced by the nature of their axial ligands, including the bromine-substituted imidazole derivatives. Their activity is a result of the structural relationship between the axial ligands and catalytic efficiency, highlighting their potential in catalytic water oxidation processes (Wang et al., 2012).

Corrosion Resistance

Research into imidazolium bearing ionic liquids, which include derivatives of 2-Bromo-1,5-dimethyl-1H-imidazole, has shown their effectiveness in inhibiting the corrosion of mild steel in acidic environments. These compounds, when applied as inhibitors, demonstrate a significant increase in inhibition efficiency, attributed to their adsorption on the metal surface. This makes them valuable in applications requiring corrosion resistance (Subasree & Selvi, 2020).

Synthesis of Novel Compounds

2-Bromo-1,5-dimethyl-1H-imidazole is a key component in the synthesis of various novel compounds. It has been used in creating diverse derivatives with potential antimicrobial properties, demonstrating the versatility of this compound in synthesizing new molecules with potential therapeutic applications (Narwal et al., 2012).

Safety And Hazards

“2-Bromo-1,5-dimethyl-1H-imidazole” is classified as having acute toxicity, both orally and through skin contact, and can cause serious eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and using it only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives, such as “2-Bromo-1,5-dimethyl-1H-imidazole”, have a broad range of chemical and biological properties, making them an important focus for future research . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse applications .

properties

IUPAC Name

2-bromo-1,5-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-3-7-5(6)8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQONRJOUCSSFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428398
Record name 2-Bromo-1,5-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,5-dimethyl-1H-imidazole

CAS RN

235426-31-0
Record name 2-Bromo-1,5-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,5-dimethyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Van Den Berge, R Robiette - The Journal of Organic Chemistry, 2013 - ACS Publications
An efficient and highly regioselective N-methylation of (NH)-(benz)imidazoles furnishing the sterically more hindered, less stable, and usually minor regioisomer has been developed. …
Number of citations: 16 pubs.acs.org

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